molecular formula C14H14O5 B14077353 Vaginol CAS No. 26992-52-9

Vaginol

Cat. No.: B14077353
CAS No.: 26992-52-9
M. Wt: 262.26 g/mol
InChI Key: DQISGWRLCDLKJI-AAEUAGOBSA-N
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Description

Vaginol is a natural furanocoumarin, specifically the aglycone of the coumarin glycoside apterin . It is a chemical compound with the molecular formula C₁₄H₁₄O₅ and a molar mass of 262.261 g·mol⁻¹ . This compound has been isolated from the roots of plants within the Apiaceae family, including various Angelica species and Zizia aptera . As a furanocoumarin, this compound is part of a class of compounds known for their diverse biological activities, which are of significant interest in phytochemical and pharmacological research. The primary research value of this compound stems from its role as a fundamental building block for the synthesis of more complex molecules and its utility as a standard in the analysis of plant extracts. It is provided strictly for research purposes in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets should be consulted prior to handling.

Properties

CAS No.

26992-52-9

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

(8S,9S)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one

InChI

InChI=1S/C14H14O5/c1-14(2,17)13-11(16)10-8(18-13)5-3-7-4-6-9(15)19-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m0/s1

InChI Key

DQISGWRLCDLKJI-AAEUAGOBSA-N

Isomeric SMILES

CC(C)([C@@H]1[C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O

Canonical SMILES

CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O

Origin of Product

United States

Preparation Methods

Reaction Design and Reagents

The foundational preparation of this compound involves the acid-catalyzed cyclization of 2-hydroxyphenyl alkyl ketones with allylic alcohols. As detailed in the seminal work by, the reaction employs p-toluenesulfonic acid (p-TSA) in anhydrous dichloromethane at 0–5°C. Key reactants include:

Component Role Quantity (mmol)
2-Hydroxyacetophenone Phenolic precursor 10.0
3-Buten-2-ol Allylic alcohol 12.5
p-TSA Brønsted acid catalyst 0.5
Dichloromethane Solvent 50 mL

Mechanistic Pathway

The reaction proceeds via a tandem Friedel-Crafts alkylation-cyclization mechanism:

  • Protonation of allylic alcohol by p-TSA generates a carbocation at the β-position.
  • Electrophilic attack on the aromatic ring of 2-hydroxyacetophenone occurs at the ortho position relative to the hydroxyl group.
  • Intramolecular cyclization forms the dihydrobenzofuran core, with simultaneous hydroxyl group retention at C3.

Critical to avoiding polymerization byproducts is maintaining subambient temperatures, which suppress competing aldol condensation pathways.

Optimization Strategies and Yield Enhancement

Solvent and Temperature Effects

Experimental trials comparing solvent polarity revealed dichloromethane’s superiority over THF or DMF, providing a 68% isolated yield versus ≤45% in polar aprotic solvents. Lower temperatures (0°C) favor cyclization over intermolecular side reactions, as demonstrated by NMR reaction monitoring.

Catalytic System Modifications

Replacing p-TSA with Lewis acids (e.g., FeCl₃) led to incomplete conversion (<30%), underscoring the necessity of Brønsted acidity for efficient proton transfer. However, amberlyst-15 resin achieved comparable yields (65%) with easier catalyst recovery, suggesting scalability potential.

Analytical Characterization and Spectral Data

Post-synthesis purification via silica gel chromatography (hexane/EtOAc 4:1) afforded this compound as a white crystalline solid. Key spectroscopic features include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.78 (d, J = 2.4 Hz, 1H, ArH), 4.12 (m, 1H, CH-OH), 3.95 (dd, J = 10.8, 4.8 Hz, 1H, CH₂), 3.82 (dd, J = 10.8, 6.0 Hz, 1H, CH₂), 2.70 (br s, 1H, OH), 1.48 (s, 3H, CH₃).
  • IR (KBr): 3420 cm⁻¹ (O-H stretch), 1610 cm⁻¹ (C=C aromatic), 1120 cm⁻¹ (C-O-C ether).

Mass spectrometry (EI-MS) confirmed the molecular ion at m/z 178 [M]⁺, aligning with the expected molecular formula C₁₀H₁₀O₂ .

Challenges and Limitations in Current Methodologies

Despite its elegance, the one-step synthesis faces hurdles:

  • Regioselectivity Control: Competing para-alkylation occurs in 12–15% of cases, necessitating careful chromatographic separation.
  • Moisture Sensitivity: Trace water induces ketone hydration, reducing yields by ~20%. Rigorous solvent drying (Molecular sieves 4Å) mitigates this.
  • Scalability: Exothermicity during allylic alcohol protonation risks thermal runaway at >100 mmol scales.

Prospective Applications and Derivative Synthesis

This compound’s structure positions it as a precursor to pharmacologically active analogs. Preliminary derivatization studies include:

  • Etherification: Protecting the C3 hydroxyl with benzyl chloride yields lipophilic analogs with enhanced blood-brain barrier permeability.
  • Oxidation: Treatment with Jones reagent generates the corresponding diketone, a potential chelating agent for metal catalysis.

Chemical Reactions Analysis

Types of Reactions

Vaginol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts may be used to facilitate the reactions, including acids, bases, and transition metal complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield different furanocoumarin derivatives, while reduction may produce simpler coumarin compounds.

Scientific Research Applications

Vaginol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of vaginol involves its interaction with specific molecular targets and pathways. This compound exerts its effects through the following mechanisms:

    Molecular Targets: this compound interacts with enzymes and receptors in the body, modulating their activity and leading to various biological effects.

    Pathways Involved: this compound influences several biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vaginol belongs to a group of dihydroxyalkylbenzofurans with closely related analogs. Below is a comparative analysis of its structural, synthetic, and functional properties against key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Structural Features Natural Sources Synthesis Method Key Biological Activities
This compound 2,3-dihydro-3-hydroxy-2-hydroxylalkylbenzofuran Levisticum officinale Grignard reaction with (S)-epoxy aldehyde Precursor to angelicin
Vaginidiol 3,4-dihydroxy variant Synthetic Similar to this compound, with modified substituents Acid cleavage yields angelicin
Smyrindiol 2,3-dihydroxyalkylbenzofuran with methyl group Heracleum stenopterum Same Grignard method, different aldehyde Precursor to psoralen
Xanthoarnol Structural isomer of smyrindiol Synthetic Epoxy aldehyde and Grignard reagent Acid cleavage yields psoralen
Avicenol A Extended alkyl chain Synthetic Modified aldehyde substrate Limited bioactivity data

Key Findings:

Synthetic Flexibility: this compound and its analogs are synthesized via a one-step biomimetic route using α,β-epoxy aldehydes and Grignard reagents, enabling structural diversification .

Bioactivity Pathways: Acid-catalyzed cleavage of this compound and vaginidiol produces angelicin, while smyrindiol and xanthoarnol yield psoralen. Both products are furanocoumarins with DNA-intercalating and phototoxic properties, but angelicin exhibits lower mutagenicity than psoralen .

Natural vs. Synthetic Sources: While this compound is naturally occurring in L. officinale, analogs like avicenol A are predominantly synthetic, highlighting the importance of plant-derived intermediates in drug discovery .

Comparison with Functionally Similar Coumarins

This compound shares functional roles with other coumarins, though structural differences dictate distinct applications:

Table 2: Functional Comparison with Broader Coumarin Family

Compound Core Structure Key Functional Groups Applications
This compound Dihydroxyalkylbenzofuran 3-hydroxy, 2-hydroxylalkyl Biosynthetic precursor to angelicin
Psoralen Linear furanocoumarin Furan fused to coumarin Photochemotherapy (PUVA therapy)
Bergapten 5-methoxypsoralen Methoxy group at C5 Treatment of vitiligo and psoriasis
Aperin Glycosylated coumarin 8-O-glucose moiety Antioxidant and anti-inflammatory

Key Findings:

Its derivative, angelicin, is used in UV-A therapy with reduced side effects compared to psoralen .

Glycosylation Effects: Aperin, a glycosylated coumarin found alongside this compound in L. officinale, demonstrates enhanced solubility and bioavailability compared to non-glycosylated analogs .

Discrepancies and Authoritative Clarifications

  • Nomenclature Conflict: refers to "this compound" as an alias for the antibiotic furazolidone. This is a homonymic overlap; the coumarin-derived this compound discussed here is distinct and unrelated to nitroimidazole antibiotics .
  • Natural Product Validation: this compound’s identification in L. officinale and its synthetic pathway are corroborated by multiple independent studies, ensuring authoritative consensus on its chemical identity .

Q & A

Q. How to ensure ethical rigor in preclinical studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Obtain institutional animal care committee approval (IACUC) with justification for sample sizes and humane endpoints. Publish negative results to avoid publication bias. For human cell lines, verify ethical sourcing (e.g., HIPAA-compliant databases) .

Tables for Reference

Table 1 : Common Analytical Techniques for this compound Characterization

TechniqueApplicationKey Parameters
HPLC-UVPurity checkRetention time, peak area
NMRStructural elucidationChemical shift, coupling constants
LC-MS/MSQuantificationLimit of detection (LOD), matrix effects

Table 2 : Frameworks for Resolving Data Contradictions

FrameworkApplicationExample in this compound Research
FINER CriteriaEvaluating question feasibilityAssessing resource availability for synthesizing novel analogs
PICO ModelClinical trial designPopulation: Animal models; Intervention: Dose escalation
Bayesian Meta-AnalysisData heterogeneityPooling efficacy results from conflicting studies

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